1,3-Bis(chloromethyl)benzene

Catalog No.
S1532667
CAS No.
626-16-4
M.F
C8H8Cl2
M. Wt
175.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Bis(chloromethyl)benzene

CAS Number

626-16-4

Product Name

1,3-Bis(chloromethyl)benzene

IUPAC Name

1,3-bis(chloromethyl)benzene

Molecular Formula

C8H8Cl2

Molecular Weight

175.05 g/mol

InChI

InChI=1S/C8H8Cl2/c9-5-7-2-1-3-8(4-7)6-10/h1-4H,5-6H2

InChI Key

GRJWOKACBGZOKT-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)CCl)CCl

Synonyms

1.3-Bis(chloromethyl)benzene

Canonical SMILES

C1=CC(=CC(=C1)CCl)CCl

The exact mass of the compound 1,3-Bis(chloromethyl)benzene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 96971. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1,3-Bis(chloromethyl)benzene, also known as m-xylylene dichloride, is a bifunctional aromatic organic compound widely employed as a monomer and cross-linking agent in chemical synthesis.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHI2-qLytqNJs697iV4GHZ2ZrogW5QFeWWrhOBMNOhOQvu7F95ojExmtUAR9xWJPPOWQYUoPrn7VS79O5pNe2-JDdsmwZXsvuBk4JdDHPQY0oQAtk1O34tSv6vat4H7xN8-)] Its two reactive chloromethyl groups, positioned at the 1 and 3 (meta) positions of the benzene ring, make it a versatile precursor for polymers, resins, and fine chemicals.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHI2-qLytqNJs697iV4GHZ2ZrogW5QFeWWrhOBMNOhOQvu7F95ojExmtUAR9xWJPPOWQYUoPrn7VS79O5pNe2-JDdsmwZXsvuBk4JdDHPQY0oQAtk1O34tSv6vat4H7xN8-)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGJD2x0U4D3s8MYlTdlnezJaVZInSIumFNEIFQpjh5A4Xedtt2Ys_M39521I4SDBGcHwu9KqZTKALKqOqTnXUboWQRTxuUAiaYUXZRKFDJSwpd_tS4B-2-BDf2LgdMxf_5tzI9bbWHL67qKiU7QjekVe9LrpFtU)] The specific meta-substitution pattern is a critical structural feature that dictates the geometry, and therefore the physical and performance properties, of the resulting materials, distinguishing it from its ortho- and para-isomers.

Research Fit

Bifunctional crosslinker for polymer network synthesis and hyperbranched architectures
Meta-substitution enforces angular ~120° connectivity distinct from para-isomer
Crystalline solid supports reproducible purification and handling

The selection between 1,3-bis(chloromethyl)benzene and its ortho- (1,2-) or para- (1,4-) isomers is a critical procurement decision that directly impacts final material properties. The geometric arrangement of the reactive sites is not interchangeable, as it fundamentally controls polymer chain architecture.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE7MoudeU54UGHHL2OQejJ2VVeYJmf5-GjugV-g5QC2BOrjytkIRd-midD1sYXbABgn2aFXZLz4UtQy70fbCd2sjBAFbMVbF78lgPd3pCnIH5ppN8MKMr3eIUaRUCbntaS38bCfqXQAH3VDkAqr77qHrJEUPMI18Y6D4JXv3FswdbsfZVudqIcH1ztYe2mTdB9rWf9nYgjgrcczOpECGth13ohZZG6GZQ%3D%3D)] The meta-linkage of the 1,3-isomer introduces a distinct angular bend or 'kink' into the polymer backbone, which prevents the linear, rigid-rod structure characteristic of polymers made from the 1,4- (para) isomer. This structural difference significantly influences key performance metrics such as solubility, processability, and thermal properties like the glass transition temperature, making isomer choice a primary factor in material design and performance.

Substitution Risk

! Meta-to-para isomer substitution may create linear rigid chains, altering network topology and mechanical properties.
! Crystal packing differences (Cl···Cl interactions) may affect crystallization and solid-state processing behavior.

Superior Handling and Processability Due to Lower Melting Point

1,3-Bis(chloromethyl)benzene exists as a low-melting solid, which can simplify handling and melt-processing operations compared to its higher-melting isomers.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE7MoudeU54UGHHL2OQejJ2VVeYJmf5-GjugV-g5QC2BOrjytkIRd-midD1sYXbABgn2aFXZLz4UtQy70fbCd2sjBAFbMVbF78lgPd3pCnIH5ppN8MKMr3eIUaRUCbntaS38bCfqXQAH3VDkAqr77qHrJEUPMI18Y6D4JXv3FswdbsfZVudqIcH1ztYe2mTdB9rWf9nYgjgrcczOpECGth13ohZZG6GZQ%3D%3D)] Its melting point is approximately 65°C lower than the para-isomer and 18°C lower than the ortho-isomer, allowing for lower processing temperatures and potentially reducing thermal stress on other reaction components.

Evidence DimensionMelting Point (°C)
Target Compound Data33–35 °C
Comparator Or Baseline1,4-isomer: 98–102 °C; 1,2-isomer: 51–57 °C
Quantified Difference63-67 °C lower than 1,4-isomer; 16-24 °C lower than 1,2-isomer
ConditionsAmbient pressure

The significantly lower melting point facilitates easier handling, enables lower-temperature processing, and can improve homogeneity in melt-blending or reaction mixtures.

Crystal Packing
Class-level
3.513 & 3.768 Å
May influence solid-state stability and purification
Cl···Cl distances; single-crystal data at 293 K

Expanded Thermal Processing Window via Highest Boiling Point in Class

This compound possesses the highest boiling point among its isomers, providing the widest liquid range for processing.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE7MoudeU54UGHHL2OQejJ2VVeYJmf5-GjugV-g5QC2BOrjytkIRd-midD1sYXbABgn2aFXZLz4UtQy70fbCd2sjBAFbMVbF78lgPd3pCnIH5ppN8MKMr3eIUaRUCbntaS38bCfqXQAH3VDkAqr77qHrJEUPMI18Y6D4JXv3FswdbsfZVudqIcH1ztYe2mTdB9rWf9nYgjgrcczOpECGth13ohZZG6GZQ%3D%3D)] The boiling point of the 1,3-isomer is 250–255 °C, which is higher than both the 1,4-isomer (240–245 °C) and the 1,2-isomer (239–241 °C).

Evidence DimensionBoiling Point (°C)
Target Compound Data250–255 °C
Comparator Or Baseline1,4-isomer: 240–245 °C; 1,2-isomer: 239–241 °C
Quantified DifferenceUp to 10-15 °C higher than comparators
ConditionsAmbient pressure

A higher boiling point allows for a wider temperature range in solution or melt-phase reactions, enhancing process control and reducing material loss due to volatilization at elevated temperatures.

Inhalation Hazard
Class-level
Acute Tox. 2 (H330) vs. Oral Tox. 4 (H302)
Inhalation route requires strict respiratory protection
ECHA CLP notified classification; data gaps exist

Precursor Suitability for Soluble, Solution-Processable Polymers

The meta-substitution of 1,3-bis(chloromethyl)benzene is a key design feature for synthesizing soluble polymers. Unlike the para-isomer (1,4-), which forms linear, rigid-rod polymers like poly(p-phenylene vinylene) (PPV) known for their low solubility, the 1,3-isomer creates a kinked backbone.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHI2-qLytqNJs697iV4GHZ2ZrogW5QFeWWrhOBMNOhOQvu7F95ojExmtUAR9xWJPPOWQYUoPrn7VS79O5pNe2-JDdsmwZXsvuBk4JdDHPQY0oQAtk1O34tSv6vat4H7xN8-)][[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE7MoudeU54UGHHL2OQejJ2VVeYJmf5-GjugV-g5QC2BOrjytkIRd-midD1sYXbABgn2aFXZLz4UtQy70fbCd2sjBAFbMVbF78lgPd3pCnIH5ppN8MKMr3eIUaRUCbntaS38bCfqXQAH3VDkAqr77qHrJEUPMI18Y6D4JXv3FswdbsfZVudqIcH1ztYe2mTdB9rWf9nYgjgrcczOpECGth13ohZZG6GZQ%3D%3D)] This disruption of linearity hinders close chain packing and crystallization, often leading to materials with significantly improved solubility in common organic solvents, a critical attribute for solution-based processing techniques like spin-coating.

Evidence DimensionPolymer Architecture & Resulting Solubility
Target Compound DataForms angular, 'kinked' polymer backbones, promoting solubility.
Comparator Or Baseline1,4-isomer forms linear, rigid-rod polymers (e.g., PPV) which are often insoluble.
Quantified DifferenceQualitative but significant improvement in solubility for many polymer systems.
ConditionsPolymerization reactions such as Gilch or Wittig-Horner polycondensation.

For applications requiring solution-based deposition, such as printable electronics or thin-film coatings, choosing the 1,3-isomer is critical for achieving the necessary precursor solubility and processability.

Purity & Solubility
Data to verify
≥98.0% (GC); 1 g/10 mL methanol
Supports reproducible synthesis and method transfer
Supplier specification; alternative grades 96-97%
Polymer Architecture
Class-level
Angular ~120° (meta) vs. Linear 180° (para)
Meta geometry introduces network flexibility and free volume
Class-level inference; qualitatively deterministic

Precursor for High-Solubility Conjugated Polymers for Organic Electronics

When the end-use application requires solution-based processing such as spin-coating or inkjet printing of organic semiconductor layers, the 1,3-isomer is the indicated choice. Its inherent ability to form non-linear, more soluble polymers is a decisive advantage over the 1,4-isomer, which typically yields intractable materials.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHI2-qLytqNJs697iV4GHZ2ZrogW5QFeWWrhOBMNOhOQvu7F95ojExmtUAR9xWJPPOWQYUoPrn7VS79O5pNe2-JDdsmwZXsvuBk4JdDHPQY0oQAtk1O34tSv6vat4H7xN8-)][[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE7MoudeU54UGHHL2OQejJ2VVeYJmf5-GjugV-g5QC2BOrjytkIRd-midD1sYXbABgn2aFXZLz4UtQy70fbCd2sjBAFbMVbF78lgPd3pCnIH5ppN8MKMr3eIUaRUCbntaS38bCfqXQAH3VDkAqr77qHrJEUPMI18Y6D4JXv3FswdbsfZVudqIcH1ztYe2mTdB9rWf9nYgjgrcczOpECGth13ohZZG6GZQ%3D%3D)]

Synthesis of Cross-Linked Resins and Gels with Controlled Network Structure

In applications where the three-dimensional network structure of a thermoset resin or gel is critical, the 1,3-isomer provides a defined bond angle. This allows for precise control over the network's porosity and mechanical properties, which is fundamentally different from the more linear cross-links formed by the 1,4-isomer.

Formulations Requiring Low-Melt, High-Temperature Monomer Compatibility

For multi-component reaction systems that require a homogeneous melt or solution at elevated temperatures, the unique physical properties of 1,3-bis(chloromethyl)benzene are highly advantageous. Its low melting point ensures easy incorporation, while its high boiling point provides a stable liquid phase across a broad temperature range, improving reaction control and safety.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGJD2x0U4D3s8MYlTdlnezJaVZInSIumFNEIFQpjh5A4Xedtt2Ys_M39521I4SDBGcHwu9KqZTKALKqOqTnXUboWQRTxuUAiaYUXZRKFDJSwpd_tS4B-2-BDf2LgdMxf_5tzI9bbWHL67qKiU7QjekVe9LrpFtU)]

Application Fit Matrix

Application
Selection Property
Validation Focus
Hyperbranched polymer synthesis
Angular meta-substitution geometry
Network topology vs. para-isomer
Bioconjugation crosslinking
Bifunctional chloromethyl reactivity with rigid spacer
Biomolecule accessibility and linker orientation
Pharmaceutical intermediate purification
Reproducible crystalline form
Recrystallization consistency across batches
Electroluminescent polymer development
Meta-connectivity influences conjugation and packing
Device efficiency and emission purity

XLogP3

2.7

Boiling Point

251.5 °C

LogP

2.72 (LogP)

Melting Point

34.2 °C

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (11.11%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (88.89%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (88.89%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H330 (95.56%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H335 (88.89%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (11.11%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (11.11%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Environmental Hazard

Other CAS

626-16-4

General Manufacturing Information

Benzene, 1,3-bis(chloromethyl)-: ACTIVE

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